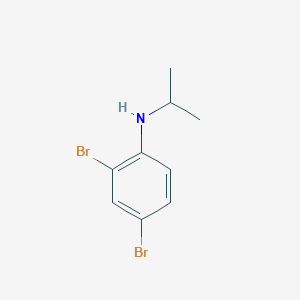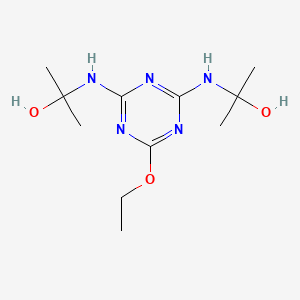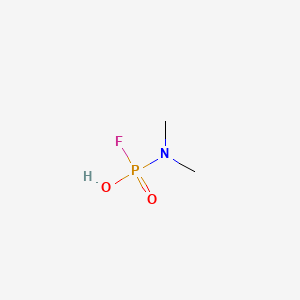
Dimethylamino fluorophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethylamino fluorophosphate is an organophosphorus compound known for its significant biological activity It is a derivative of fluorophosphoric acid and contains both dimethylamino and fluorophosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethylamino fluorophosphate can be synthesized through several methods. One common approach involves the reaction of dimethylamine with phosphorus oxychloride, followed by fluorination. The reaction typically proceeds as follows:
Reaction with Phosphorus Oxychloride: Dimethylamine reacts with phosphorus oxychloride to form dimethylaminophosphoryl chloride.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethylamino fluorophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react under mild conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl fluorides, while substitution reactions can produce a variety of organophosphorus compounds .
Applications De Recherche Scientifique
Dimethylamino fluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl compounds.
Biology: It serves as a tool for studying enzyme inhibition, especially acetylcholinesterase inhibition.
Medicine: Research explores its potential as a therapeutic agent for conditions involving cholinergic systems.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
Dimethylamino fluorophosphate exerts its effects primarily through enzyme inhibition. It forms a covalent bond with the active site serine residue of acetylcholinesterase, leading to irreversible inhibition. This prevents the breakdown of acetylcholine, resulting in an accumulation of the neurotransmitter and subsequent overstimulation of cholinergic receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisopropyl fluorophosphate: Another organophosphorus compound with similar enzyme inhibitory properties.
Isoflurophate: Known for its use in medical applications as an enzyme inhibitor.
Uniqueness
Dimethylamino fluorophosphate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its dimethylamino group enhances its solubility and interaction with biological targets compared to other fluorophosphates .
Propriétés
Numéro CAS |
63815-57-6 |
|---|---|
Formule moléculaire |
C2H7FNO2P |
Poids moléculaire |
127.05 g/mol |
Nom IUPAC |
fluoro-N,N-dimethylphosphonamidic acid |
InChI |
InChI=1S/C2H7FNO2P/c1-4(2)7(3,5)6/h1-2H3,(H,5,6) |
Clé InChI |
RXHBTIVBWOGHCT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


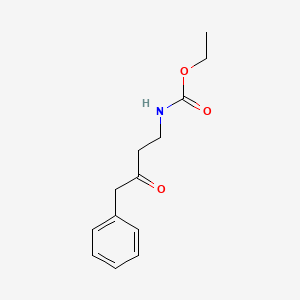
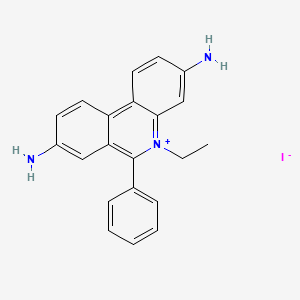
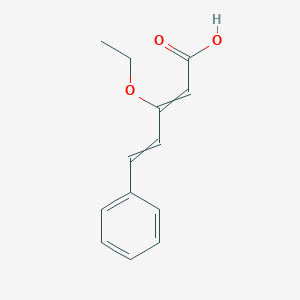
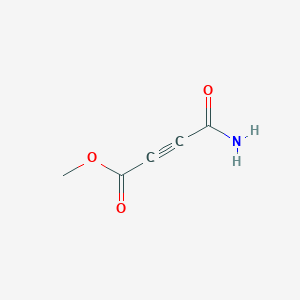
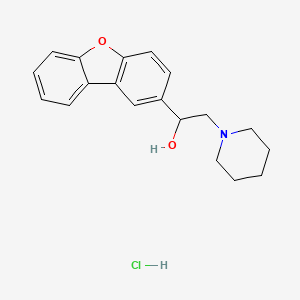
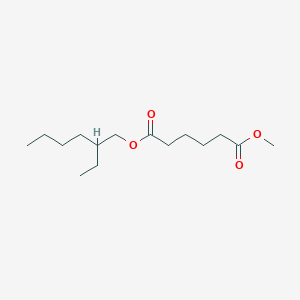
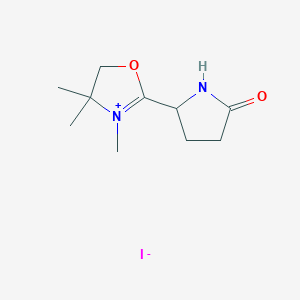
![4h,8h-Dibenzo[cd,mn]pyrene-4,8-dione](/img/structure/B14493099.png)
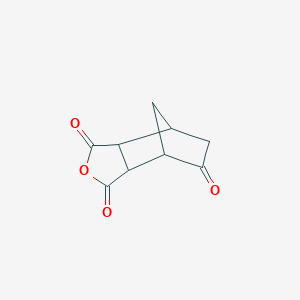

![9-(2,4,6-Trimethylphenyl)-9-borabicyclo[3.3.1]nonane](/img/structure/B14493125.png)
